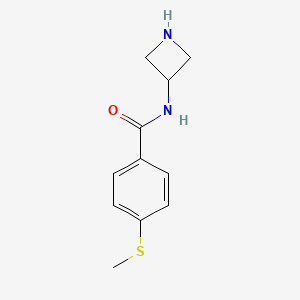

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-15-10-4-2-8(3-5-10)11(14)13-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHQVHSSRCKQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine-3-amine Synthesis

The azetidine-3-amine scaffold is critical for constructing the target molecule. Two primary approaches dominate the literature:

Displacement Reactions Using Benzhydrylazetidin-3-yl Methanesulfonate

Azetidine-3-amine derivatives are synthesized via nucleophilic displacement of benzhydrylazetidin-3-yl methanesulfonate with amines. This method, reported in ChemRxiv, involves:

-

Methanesulfonation : Treatment of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in dichloromethane at −50°C yields the mesylate intermediate.

-

Amine Displacement : Reacting the mesylate with excess amine (e.g., aqueous ammonia) in acetonitrile at 80°C for 2–24 hours affords substituted azetidine-3-amines.

-

Deprotection : Hydrogenolysis using palladium hydroxide or acid-mediated cleavage (e.g., trifluoroacetic acid) removes the benzhydryl group, yielding free azetidine-3-amine.

Key Data

Cyclization of β-Lactam Intermediates

Ultrasound-assisted Staudinger ketene-imine cycloaddition is employed to form azetidin-2-one (β-lactam) rings. As per PMC, Schiff bases derived from hydrazides react with chloroacetyl chloride under ultrasonication (40 kHz, 2 hours) in DMF, yielding azetidinones. Subsequent hydrolysis or amination converts the β-lactam to azetidine-3-amine.

Key Data

Synthesis of 4-(Methylsulfanyl)benzoic Acid

The methylsulfanyl-substituted benzoyl component is prepared via:

Nucleophilic Aromatic Substitution

4-Fluorobenzoic acid reacts with sodium thiomethoxide in DMF at 100°C for 12 hours, replacing fluoride with methylsulfanyl.

Oxidation of Thioether Precursors

4-(Methylthio)benzaldehyde undergoes oxidation using potassium permanganate in acidic conditions to yield 4-(methylsulfanyl)benzoic acid.

Key Data

Amide Coupling Strategies

Coupling 4-(methylsulfanyl)benzoic acid with azetidine-3-amine is achieved via:

Acid Chloride Mediated Coupling

-

Acid Chloride Formation : Treating 4-(methylsulfanyl)benzoic acid with thionyl chloride (3 equiv) under reflux (2 hours) generates the corresponding acid chloride.

-

Amidation : Reacting the acid chloride with azetidine-3-amine in dichloromethane and triethylamine (2 equiv) at 0°C to room temperature yields the target compound.

Key Data

HATU-Mediated Coupling

A modern approach uses hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:

-

Activation : Mix 4-(methylsulfanyl)benzoic acid (1 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (2 equiv) in DMF at 0°C for 30 minutes.

-

Amine Addition : Add azetidine-3-amine (1 equiv) and stir at room temperature for 12 hours.

Key Data

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | SOCl₂, DCM, 0–25°C | 70–78% | Cost-effective, scalable | Moisture-sensitive reagents |

| HATU-Mediated Coupling | HATU, DMF, 0–25°C | 82–90% | High efficiency, mild conditions | Expensive coupling reagents |

| Ultrasound-Assisted Cyclization | Chloroacetyl chloride, DMF, 40 kHz | 75–88% | Reduced reaction time, eco-friendly | Specialized equipment required |

Characterization and Spectral Data

The final product is validated using:

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide features an azetidine ring and a methylsulfanyl-substituted benzamide group. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent. The compound's molecular formula is with a molecular weight of 222.31 g/mol.

Chemistry

In chemistry, N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties:

-

Antimicrobial Activity : Preliminary studies suggest that it can inhibit bacterial growth, particularly against multidrug-resistant strains. Its mechanism appears to involve interference with bacterial cell wall synthesis, similar to beta-lactam antibiotics.

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria This compound Moderate (MRSA, PRSA) Limited Ciprofloxacin High High Linezolid High Low -

Anticancer Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, notably breast cancer cells (MCF-7). The compound's effectiveness is comparable to established chemotherapeutics.

Cell Line IC50 (nM) Mechanism of Action MCF-7 20-30 Tubulin destabilization MDA-MB-231 25-35 Apoptosis induction through cell cycle arrest

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the azetidine ring and benzamide group significantly influence biological activity. Key findings include:

- Substituent Variations : Different substituents on the methylsulfanyl group affect lipophilicity and cellular uptake.

- Ring Modifications : Alterations in the azetidine ring structure can enhance binding affinity to target proteins.

These insights guide further development of derivatives aimed at improving efficacy against targeted pathogens.

Case Studies and Research Findings

- Antimicrobial Studies : Research highlighted the compound's ability to disrupt bacterial cell wall synthesis, demonstrating moderate effectiveness against MRSA strains.

- Anticancer Investigations : A study focused on its antiproliferative effects in MCF-7 cells, revealing significant disruption of tubulin polymerization leading to apoptosis.

- Dopaminergic Activity : Another investigation evaluated azetidine derivatives for their potential as dopamine antagonists, suggesting promising neuropharmacological applications.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and benzamide group can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

N-BENZOYL-N'-[4-(METHYLSULFANYL)PHENYL]THIOUREA (CAS: 65069-50-3)

- Structure : Shares the 4-(methylsulfanyl)phenyl group but replaces the azetidine with a thiourea-linked benzoyl group.

- Molecular Weight : 302.41 g/mol (vs. ~222 g/mol for the target compound).

- Key Differences: The thiourea moiety may alter hydrogen-bonding capacity and metabolic stability compared to the azetidine amine.

Capmatinib (CAS: 1029712-80-8)

- Structure: 2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide.

- Molecular Weight : 412.43 g/mol.

- Key Differences : The fluorophenyl and imidazotriazine substituents confer selectivity for c-Met kinase inhibition, approved for NSCLC treatment. The azetidine in the target compound may reduce steric hindrance compared to capmatinib’s bulky heterocyclic substituents .

MS-275 (Entinostat)

- Structure: N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide.

- Activity: Potent HDAC inhibitor (30–100× more potent than valproate in increasing Ac-H3 in the frontal cortex).

- Comparison: The target compound lacks the pyridinyl and aminophenyl groups critical for HDAC inhibition, suggesting divergent therapeutic applications.

Imidazole-Substituted Benzamides

- Examples :

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide: High anticancer activity (cervical cancer).

- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide: Antifungal activity.

- Key Differences : The imidazole ring enhances π-π stacking and hydrogen bonding with microbial or cancer targets, unlike the methylsulfanyl group in the target compound .

Physicochemical Properties and Pharmacokinetics

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) | Solubility |

|---|---|---|---|---|

| N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide | ~222 | Azetidine, methylsulfanyl | ~1.5 | Moderate (polar) |

| Capmatinib | 412.43 | Fluoro, imidazotriazine | ~3.8 | Low |

| MS-275 | ~382 | Pyridinyl, aminophenyl | ~2.9 | Low |

| N-BENZOYL-N'-[4-(METHYLSULFANYL)PHENYL]THIOUREA | 302.41 | Thiourea, methylsulfanyl | ~2.7 | Poor |

*LogP estimated using fragment-based methods.

- Azetidine Advantage : The smaller, rigid azetidine ring in the target compound may improve blood-brain barrier penetration compared to bulkier substituents in MS-275 or capmatinib.

Research Findings and Structure-Activity Relationships (SAR)

- Azetidine vs. Other Amines : Azetidine’s strain and small size may favor binding to compact active sites (e.g., kinases or GPCRs) over larger amines like piperidine or cyclohexyl groups (e.g., ’s N-cyclohexyl derivative) .

- Sulfonamide Derivatives : Compounds like 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () show sulfonamide groups improving target selectivity via hydrogen bonding, a feature absent in the target compound .

Biological Activity

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an azetidine ring and a methylsulfanyl-substituted benzamide group. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent.

The biological activity of N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, modulating the activity of these targets. Preliminary studies suggest that it may inhibit bacterial growth by targeting essential proteins involved in cell division, similar to other known antibacterial agents .

Antimicrobial Activity

Research has indicated that N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide exhibits notable antimicrobial properties. It has been investigated against various strains of bacteria, including multidrug-resistant strains. The compound's mechanism appears to involve interference with bacterial cell wall synthesis, akin to the action of beta-lactam antibiotics.

Comparative Antimicrobial Efficacy

Anticancer Activity

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MCF-7). The compound's effectiveness is comparable to established chemotherapeutics.

In Vitro Anticancer Efficacy

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20-30 | Tubulin destabilization |

| MDA-MB-231 | 25-35 | Apoptosis induction through cell cycle arrest |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azetidine ring and benzamide group significantly influence biological activity. For instance, variations in the methylsulfanyl group can enhance solubility and bioavailability, leading to improved efficacy against targeted pathogens.

Key Findings from SAR Studies

- Substituent Variations : Different substituents on the methylsulfanyl group affect the compound's lipophilicity and cellular uptake.

- Ring Modifications : Alterations in the azetidine ring structure can enhance binding affinity to target proteins.

- Hydrophobic Interactions : Increased hydrophobic character generally correlates with enhanced antimicrobial activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide derivatives:

- Dopaminergic Activity : One study evaluated azetidine derivatives for their potential as dopamine antagonists, revealing promising results that warrant further investigation into their neuropharmacological applications .

- Anticancer Studies : Another investigation highlighted the compound's ability to disrupt tubulin polymerization in cancer cells, leading to apoptosis and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for preparing N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide, and how are intermediates characterized?

The synthesis typically involves coupling azetidine derivatives with substituted benzamide precursors. For example, sulfonamide intermediates can be synthesized via nucleophilic substitution or amidation reactions. Key intermediates are characterized using -NMR to confirm structural integrity. For instance, in azetidine-containing analogs, protons on the azetidine ring (e.g., δ 4.19 ppm for C1 and δ 3.91 ppm for C4) and aromatic protons (e.g., δ 7.42–7.52 ppm) are critical for validation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups like the methylsulfanyl moiety.

Q. How is the methylsulfanyl group in this compound leveraged to study structure-activity relationships (SAR)?

The methylsulfanyl group enhances lipophilicity and metabolic stability, which can be systematically modified to assess its impact on target binding. For example, replacing the methylsulfanyl group with a sulfonyl or hydroxyl group allows comparison of electronic and steric effects in enzyme inhibition assays. Studies on similar benzamide derivatives show that methylsulfanyl groups improve blood-brain barrier penetration, making them relevant for neurological targets like histone deacetylases (HDACs) .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

Purity is validated via HPLC (≥95% purity threshold), while identity is confirmed using - and -NMR, FT-IR (for amide C=O stretches ~1650–1700 cm), and X-ray crystallography (if crystalline). For example, -NMR signals for the azetidine ring protons (δ 3.15–4.19 ppm) and methylsulfanyl protons (δ 2.47 ppm in related analogs) are diagnostic .

Advanced Research Questions

Q. How do reaction conditions (e.g., acidic vs. basic) influence the regioselectivity of functionalization in this compound?

Copper(II)-mediated C-H oxidation studies on benzamide derivatives demonstrate divergent mechanisms under acidic vs. basic conditions. Under basic conditions, directed C-H methoxylation/chlorination occurs via organometallic pathways, while acidic conditions favor nondirected chlorination through single-electron-transfer mechanisms. This highlights the need to optimize conditions for site-specific modifications .

Q. What experimental strategies resolve contradictions in HDAC inhibition data across brain regions?

Brain region-selective HDAC inhibition (e.g., frontal cortex vs. striatum) can arise from differential blood-brain barrier permeability or enzyme isoform expression. To address this, researchers use region-specific chromatin immunoprecipitation (ChIP) to quantify acetylated histone H3 (Ac-H3) levels and HDAC isoform profiling via qPCR. For example, MS-275 (a benzamide HDAC inhibitor) shows 30–100× higher potency in the frontal cortex than the striatum, attributed to selective HDAC1/3 inhibition .

Q. How can computational modeling guide the optimization of this compound for selective enzyme targeting?

Molecular docking and molecular dynamics simulations predict binding affinities for targets like HDACs or PARP-1. For instance, the methylsulfanyl group’s hydrophobic interactions with HDAC active-site residues (e.g., Phe-150 and Zn) can be modeled to design analogs with improved selectivity. Free energy perturbation (FEP) calculations further refine substituent effects on binding .

Q. What methodologies validate the compound’s mechanism of action in epigenetic regulation?

ChIP-seq and RNA-seq are used to correlate histone acetylation (e.g., at RELN or GAD67 promoters) with gene re-expression in neuronal models. Dose-response studies (e.g., 15–120 μmol/kg in mice) quantify Ac-H3 levels via Western blot, while HDAC activity assays (fluorometric or colorimetric) confirm direct enzyme inhibition .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values for HDAC inhibition across studies?

Variability may stem from assay conditions (e.g., substrate concentration, pH) or enzyme isoforms tested. Standardization using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) and control inhibitors (e.g., trichostatin A for class I/II HDACs) improves consistency. Cross-study meta-analyses should normalize data to internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.